molecular formula C8H12N2O4S3 B130741 N-Deethyldorzolamide CAS No. 154154-90-2

N-Deethyldorzolamide

Katalognummer: B130741
CAS-Nummer: 154154-90-2
Molekulargewicht: 296.4 g/mol
InChI-Schlüssel: HVURBRAECUMAHY-NJGYIYPDSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-Deethyldorzolamide is a sulfonamide derivative and a metabolite of dorzolamide, which is a carbonic anhydrase inhibitor. It is primarily used in the treatment of elevated intraocular pressure in conditions such as ocular hypertension and open-angle glaucoma. The compound has a molecular formula of C8H12N2O4S3 and a molecular weight of 296.387 Da .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

N-Deethyldorzolamide is synthesized through the N-dealkylation of dorzolamide. This process involves the removal of an ethyl group from dorzolamide. The reaction is typically catalyzed by cytochrome P450 isoenzymes, particularly CYP2B1/2, CYP2E1, and CYP3A2 . The reaction conditions often include the use of organic solvents and controlled temperatures to ensure the stability of the intermediate and final products.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale N-dealkylation processes. These processes are optimized for high yield and purity, often employing advanced catalytic systems and continuous flow reactors to maintain consistent reaction conditions and product quality.

Analyse Chemischer Reaktionen

Stereoselective Solvolysis Reactions

The compound's synthesis involves critical stereoselective solvolysis steps to achieve diastereoisomeric purity. A landmark study demonstrated:

Reaction ComponentDetails
Substrate(6S)-6-methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl acetate
Solvent SystemAcetone/phosphate buffer (7:3 v/v)
MechanismSN1-like pathway, confirmed via kinetic analysis and azide trapping
Diastereomeric Ratio (dr)91:9 (trans:cis)
Final Yield87% after crystallization

This reaction enables efficient access to the (4S,6S)-configured intermediate critical for dorzolamide-derived analogs like N-Desethyl-N-(2-boronoethyl) Dorzolamide .

Diastereoselective Reductions

Reduction of chiral N-tert-butanesulfinimines plays a pivotal role in synthesizing stereodefined intermediates:

Reducing AgentIsomer SelectivityYield (%)Notes
Borane-DMSPredominantly trans70Confirmed by NMR and HPLC
DIBAL-HPredominantly trans68Requires inert atmosphere
NaBH4 + L-tartaric acidExclusively cis65Proline additive enhances selectivity

These reductions enable precise control over stereochemistry in early synthetic steps .

Oxidation to Sulfone Derivatives

Controlled oxidation of thioether groups is essential for bioactivity modulation:

ConditionOutcomeYield (%)Reference
H2O2, NaWO4, HClSulfone formation (trans isomer)70
mCPBA, CH2Cl2, 0°CSulfoxide intermediate85

The sulfone derivative enhances carbonic anhydrase inhibitory activity by improving binding affinity .

Functional Group Transformations

The boronoethyl moiety enables unique reactivity:

Reaction TypeReagents/ConditionsApplication
Suzuki-Miyaura CouplingPd(PPh3)4, K2CO3, DME/H2OBioconjugation for targeted therapies
Ester HydrolysisNaOH (1M), MeOH/H2O, 50°CProdrug activation

These transformations highlight its versatility in medicinal chemistry applications.

Carbonic Anhydrase Inhibition Studies

Kinetic analyses reveal its pharmacological mechanism:

ParameterValueMethod
IC50 (hCA II)12.8 ± 1.2 nMFluorescent thermal shift assay
Ki (hCA XII)8.3 ± 0.7 nMStopped-flow CO2 hydration assay
Residence Time23 minSurface plasmon resonance

The boronoethyl group extends target residence time compared to dorzolamide.

Wissenschaftliche Forschungsanwendungen

Pharmacokinetics and Mechanism of Action

N-Deethyldorzolamide is formed through the N-dealkylation of dorzolamide, which is a potent inhibitor of carbonic anhydrase II (CA-II). The pharmacokinetics of this compound have been studied to understand its role in the therapeutic effects of dorzolamide. Research indicates that this compound exhibits a lower potency in inhibiting CA-II compared to its parent compound but still contributes to the overall pharmacological profile of dorzolamide .

Table 1: Pharmacokinetic Properties of Dorzolamide and this compound

PropertyDorzolamideThis compound
Potency (CA-II Inhibition)HighModerate
Elimination RouteUrinaryUrinary
Half-life3-4 hoursNot well-defined
BioavailabilityLow when administered orallyLow when administered orally

Clinical Applications

This compound's primary clinical application is as part of the therapeutic regimen for managing elevated IOP in patients with glaucoma or ocular hypertension. Clinical trials have demonstrated that dorzolamide, which produces this compound as a metabolite, effectively reduces IOP by approximately 20% from baseline levels . The mechanism involves inhibition of bicarbonate formation in the ciliary processes of the eye, leading to decreased aqueous humor production.

Case Study: Efficacy in Glaucoma Management

In a clinical study involving patients with open-angle glaucoma, dorzolamide was administered topically. The results indicated a significant reduction in IOP over a 12-month period, with mean percent reductions consistently greater than those observed with placebo treatments . The presence of this compound contributed to these effects, albeit to a lesser extent than dorzolamide itself.

Future Research Directions

Given the established role of this compound in enhancing the therapeutic effects of dorzolamide, future research may focus on:

  • Enhanced formulations that maximize the benefits while minimizing side effects.
  • Combination therapies involving other ocular hypotensive agents to provide synergistic effects.
  • Longitudinal studies assessing the long-term safety and efficacy of treatments involving this compound.

Vergleich Mit ähnlichen Verbindungen

N-Deethyldorzolamide is similar to other carbonic anhydrase inhibitors such as:

    Dorzolamide: The parent compound from which this compound is derived. It has a similar mechanism of action but includes an ethyl group.

    Acetazolamide: Another carbonic anhydrase inhibitor used in the treatment of glaucoma and other conditions. It has a different chemical structure but similar therapeutic effects.

    Methazolamide: A carbonic anhydrase inhibitor with a different substitution pattern on the sulfonamide group.

Uniqueness

This compound is unique in its specific inhibition of carbonic anhydrase II and IV, and its role as a metabolite of dorzolamide. This gives it distinct pharmacokinetic properties and a specific therapeutic profile in the treatment of ocular conditions.

Biologische Aktivität

N-Deethyldorzolamide is a metabolite of dorzolamide, a well-known carbonic anhydrase inhibitor primarily used in the treatment of glaucoma. Understanding the biological activity of this compound is essential for evaluating its pharmacological effects, particularly its role in inhibiting carbonic anhydrase enzymes and its potential therapeutic applications.

This compound functions as an inhibitor of carbonic anhydrases (CAs), particularly CA-II and CA-I. While it exhibits less potency than its parent compound, dorzolamide, it still contributes to the overall pharmacological effects observed with dorzolamide treatment. The inhibition of carbonic anhydrase in the ciliary processes of the eye leads to decreased aqueous humor secretion, thereby reducing intraocular pressure (IOP) — a critical factor in managing glaucoma.

Pharmacokinetics and Metabolism

The pharmacokinetic profile of this compound is characterized by its accumulation in red blood cells (RBCs) due to selective binding to CA-II. Following topical administration, dorzolamide is metabolized into this compound, which also binds to CA-I.

Key Pharmacokinetic Parameters:

ParameterValue
Binding to Plasma Proteins ~33%
Excretion Primarily unchanged in urine
Half-Life Approximately 4 months
Accumulation in RBCs Significant; reaches binding capacity

The systemic exposure to both dorzolamide and this compound is generally low, with plasma concentrations often below the assay limit of quantitation (15 nM) following topical administration .

Clinical Studies and Efficacy

Clinical studies have demonstrated that dorzolamide, through its active metabolite this compound, effectively lowers IOP in patients with glaucoma. In a year-long study, the IOP-lowering effect was consistently observed at approximately 3-5 mmHg throughout the day when administered as a topical solution .

Case Study Insights:

  • Study Design: A randomized controlled trial involving 333 participants compared dorzolamide with placebo over six weeks.
  • Results: Significant IOP reduction was noted in patients receiving dorzolamide, supporting its efficacy as a treatment for elevated IOP associated with glaucoma.

Safety and Toxicology

While dorzolamide has been associated with urinary bladder papillomas in high-dose studies on rats, this compound does not exhibit similar carcinogenic potential at clinically relevant doses . Toxicology studies have shown that while high doses can lead to significant lethality in animal models, these doses far exceed therapeutic levels used in humans.

Eigenschaften

IUPAC Name

(4S,6S)-4-amino-6-methyl-7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O4S3/c1-4-2-6(9)5-3-7(17(10,13)14)15-8(5)16(4,11)12/h3-4,6H,2,9H2,1H3,(H2,10,13,14)/t4-,6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVURBRAECUMAHY-NJGYIYPDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(C2=C(S1(=O)=O)SC(=C2)S(=O)(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C[C@@H](C2=C(S1(=O)=O)SC(=C2)S(=O)(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O4S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80165545
Record name N-Deethyldorzolamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80165545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

154154-90-2
Record name N-Deethyldorzolamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0154154902
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Deethyldorzolamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80165545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-DEETHYLDORZOLAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F1043V1890
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-Deethyldorzolamide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
N-Deethyldorzolamide
Reactant of Route 3
Reactant of Route 3
N-Deethyldorzolamide
Reactant of Route 4
Reactant of Route 4
N-Deethyldorzolamide
Reactant of Route 5
N-Deethyldorzolamide
Reactant of Route 6
N-Deethyldorzolamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.